N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide (N-MECMPA) is an organic compound belonging to the phenoxyacetamides class of compounds. It is a white, odourless, crystalline powder that is insoluble in water, but soluble in organic solvents. N-MECMPA has been extensively studied in the scientific community due to its potential as a therapeutic agent for a variety of diseases.
科学的研究の応用
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . This compound could potentially be used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Amines
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . This compound, being an amine, could potentially be used in reactions involving primary (1°), secondary (2°), or tertiary (3°) amines .
Cancer Treatment
F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (Ab) FPI-1175 that binds to the external domain of IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Ac-225 . It could potentially be used in the treatment of cancers where the insulin-like growth factor 1 receptor (IGF-1R) is overexpressed, including lung, breast, ovarian, colorectal, head and neck, and sarcomas .
Patient Selection for Cancer Treatment
The In-111 analog, FPI-1547, with the identical Ab and bifunctional chelate, is used for patient selection . This suggests that F5097-1434 could potentially be used in determining which patients would benefit from certain cancer treatments .
Dose-Escalation Study
F5097-1434 is currently being studied in a dose-escalation study designed to determine the safety, tolerability, pharmacokinetics, biodistribution, dosimetry, and preliminary antitumor activity of different dosing regimens .
作用機序
Target of Action
The primary target of F5097-1434 is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane protein that is overexpressed in various solid tumors, including non-small cell lung, prostate, sarcomas, and breast cancers . It plays a crucial role in promoting cancer cell proliferation, migration, and invasion .
Mode of Action
F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (AVE1642) that binds to the external domain of IGF-1R . This binding is facilitated by a proprietary bifunctional chelate and the alpha-emitting radionuclide actinium-225 (Ac-225) . The internalization of the radioimmunoconjugate and decay of Ac-225 causes tumor cell death primarily through double-stranded DNA breaks .
Biochemical Pathways
The binding of F5097-1434 to IGF-1R initiates a series of biochemical reactions leading to cell deathIt is known that the interaction of the compound with igf-1r leads to dna damage and subsequent apoptosis .
Pharmacokinetics
The pharmacokinetics of F5097-1434 are currently being investigated in a Phase 1 clinical trial . The study aims to determine the safety, tolerability, and pharmacokinetics of F5097-1434, as well as to establish the maximum tolerated dose and potentially the recommended Phase 2 dose
Result of Action
The primary result of F5097-1434’s action is the induction of tumor cell death . This is achieved through the generation of double-stranded DNA breaks, which lead to apoptosis . The compound’s efficacy in causing tumor cell death is currently being evaluated in clinical trials .
Action Environment
The action, efficacy, and stability of F5097-1434 can be influenced by various environmental factors These may include the physiological environment of the tumor, the presence of other medications, and individual patient characteristics.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-4-3-5-18(12-15)26-14-20(24)22-17-8-6-16(7-9-17)13-19(23)21-10-11-25-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZDZPPMBDNWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-(2-(m-tolyloxy)acetamido)phenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。